1-Methyloctahydrocyclopenta[b]pyrrol-5-amine
Description
1-Methyloctahydrocyclopenta[b]pyrrol-5-amine is a bicyclic secondary amine characterized by a fused cyclopentane-pyrrolidine ring system with a methyl substituent at the 1-position. Its octahydro structure (fully saturated bicyclic system) distinguishes it from simpler pyrrolidine derivatives, offering enhanced stereochemical complexity and metabolic stability.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-5-amine |
InChI |
InChI=1S/C8H16N2/c1-10-3-2-6-4-7(9)5-8(6)10/h6-8H,2-5,9H2,1H3 |
InChI Key |
IPYGPURFOILEKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C1CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Brominated Maleimides with Aminocrotonates
One notable method involves the reaction of brominated maleimides with aminocrotonates, which leads to the formation of pyrrolopyrrole intermediates. These intermediates can be further transformed into the target bicyclic amine through reduction and ring closure steps.
- Reaction conditions: Controlled temperature, use of organic solvents such as dichloromethane or ethanol.
- Outcome: Formation of the bicyclic amine with high regioselectivity.
- Advantages: Good yields and relatively straightforward purification.
Cyclization via Itaconic Acid Derivatives
A multi-step synthesis starting from itaconic acid has been reported for related bicyclic pyrrolidine derivatives. This involves:
- Conversion of itaconic acid into substituted pyrrolidin-3-yl carboxylic acids.
- Subsequent cyclization and amidation steps to form the bicyclic core.
- Introduction of methyl substituents via alkylation or reductive amination.
This approach is adaptable for synthesizing various substituted bicyclic amines, including 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine analogs.
Reductive Amination and Salt Formation
The final amine functionality is often introduced or stabilized by reductive amination of ketone or aldehyde precursors, followed by salt formation (e.g., dihydrochloride salt) to enhance compound stability and solubility.
- Typical reagents: Sodium cyanoborohydride or hydrogenation catalysts.
- Salt formation: Treatment with hydrochloric acid to form dihydrochloride salts.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution | Brominated maleimide + aminocrotonate, DCM | Formation of pyrrolopyrrole intermediate |
| 2 | Cyclization | Acidic or basic conditions, heat | Closure of bicyclic cyclopenta[b]pyrrole ring |
| 3 | Methylation | Methylating agent (e.g., methyl iodide) | Introduction of N-methyl group |
| 4 | Reductive amination | NaBH3CN or catalytic hydrogenation | Formation of 5-amine group |
| 5 | Salt formation (optional) | HCl in ethanol or water | Dihydrochloride salt for stability |
Research Findings and Yields
- Yields for the nucleophilic substitution and cyclization steps typically range from 60% to 85%, depending on reaction conditions and purity of starting materials.
- Reductive amination steps generally proceed with yields above 80%.
- Salt formation enhances aqueous solubility, facilitating further biological testing.
Analytical Data Supporting Preparation
| Parameter | Data |
|---|---|
| Molecular Formula | C8H16N2 |
| Molecular Weight | 140.23 g/mol |
| IUPAC Name | 1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-5-amine |
| Standard InChI | InChI=1S/C8H16N2/c1-10-3-2-6-4-7(9)5-8(6)10/h6-8H,2-5,9H2,1H3 |
| Standard InChIKey | IPYGPURFOILEKU-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2C1CC(C2)N |
These data confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound participates in nucleophilic substitution reactions, particularly at its amine group. A notable method involves reacting brominated maleimides with aminocrotonates to form pyrrolopyrrole derivatives . For example:
Reaction Pathway
-
Bromomaleimide (1 ) reacts with aminocrotonate (3 ) in methanol.
-
Cyclization occurs to yield hexahydropyrrolo[3,4-b]pyrroles (8a–f ) .
Key Data
| Reactant | Product | Yield (%) | Conditions |
|---|---|---|---|
| Bromomaleimide + 3 | 8a (N-benzyl derivative) | 46 | Methanol, 4–6 h, RT |
| Bromomaleimide + 3 | 8e (N-phenethyl derivative) | 51 | Methanol, 4–6 h, RT |
Cyclization and Annulation
The bicyclic framework facilitates [5 + 1] annulation reactions with alkynoates or alkynamides under Rh(III) catalysis . This method enables the synthesis of pyrazolo[1,5-a]quinazoline derivatives:
Mechanism
-
C–H activation at the amine site.
-
Cyclization with alkyne-derived carbon sources to form fused heterocycles .
Example
Reaction with phenyl-1H-pyrazol-5-amine yields pyrazoloquinazolines with high atom economy and functional group tolerance .
Steric and Electronic Effects
The bicyclic structure imposes steric hindrance, directing regioselectivity in reactions:
-
Steric effects : Limit nucleophilic attack to less hindered positions.
-
Electronic effects : Electron-rich pyrrole nitrogen enhances reactivity in electrophilic substitutions .
Synthetic Routes and Optimization
Efficient synthesis involves:
-
Precursor Preparation : Brominated maleimides or enamine intermediates .
-
Cyclization : Achieved via nucleophilic attack or metal-catalyzed pathways .
-
Purification : Recrystallization from methanol yields high-purity products .
This compound’s versatility in nucleophilic, annulation, and functionalization reactions underscores its value in medicinal chemistry and heterocyclic synthesis. Ongoing research focuses on optimizing reaction conditions to enhance yields and selectivity .
Scientific Research Applications
Pharmaceutical Development
Potential Therapeutic Applications:
1-Methyloctahydrocyclopenta[b]pyrrol-5-amine has shown promise in the development of pharmaceuticals targeting various conditions. Its structural analogs are studied for their effects on neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in mood regulation and psychiatric disorders. Research indicates that compounds with similar structures may influence mood and behavior by modulating these receptors .
Interaction Studies:
Studies have demonstrated the compound's potential interactions with enzymes involved in metabolic pathways, suggesting implications for drug metabolism and efficacy. For instance, it may act as an inhibitor or modulator of specific enzymes, thereby influencing pharmacokinetics and therapeutic outcomes .
Binding Affinity:
Research indicates that 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine exhibits significant binding affinity to various biological targets. This includes potential allosteric modulation of protein functions, which is crucial in developing drugs that require precise targeting to minimize side effects .
Case Studies:
Several studies have explored the compound's efficacy in preclinical models. For example, similar bicyclic amines have been investigated for their roles in treating neurodegenerative diseases and cancers by targeting specific signaling pathways . These studies highlight the compound's potential as a lead candidate for further development in therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Octahydrocyclopenta[c]pyrrol-5-amine (CAS 130657-51-1)
Hexahydrocyclopenta[c]pyrrol-5(1H)-one Hydrochloride
- Structure : A ketone derivative of the bicyclic system, lacking the amine group.
- Application : Used in synthetic intermediates rather than direct biological activity .
Pyrazol-5-amine Derivatives
Pyrazole-based amines share functional similarity (primary/secondary amine at position 5) but differ in ring system and substituents.
4-Chloro-1-methyl-1H-pyrazol-5-amine (CAS 3524-32-1)
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6)
- Structure : Phenyl and methyl substituents on pyrazole.
- Applications : Intermediate in agrochemical and pharmaceutical synthesis .
Pharmacological Analogues
N-(2,3-Substituted Phenyl)-3,4-Dihydro-2H-pyrrol-5-amine Derivatives
- Structure: Monocyclic pyrrolidine with aryl substituents.
- Activity : Explicitly reported as alpha-2C adrenergic receptor modulators, suggesting a mechanism of action that may extend to bicyclic analogues like the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
Ring Fusion Impact : Bicyclic amines with [b] vs. [c] ring fusion (e.g., cyclopenta[b] vs. cyclopenta[c]pyrrolidine) exhibit distinct stereochemical profiles, influencing receptor binding kinetics .
Substituent Effects: Methyl groups in 1-position (as in the target compound) enhance metabolic stability compared to non-methylated analogues, a critical factor in CNS drug design .
Pyrazole vs. Pyrrolidine : Pyrazole derivatives prioritize planar aromatic interactions, whereas bicyclic pyrrolidines offer three-dimensional binding to G-protein-coupled receptors .
Biological Activity
1-Methyloctahydrocyclopenta[b]pyrrol-5-amine is a bicyclic amine compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting the compound's significance in medicinal chemistry.
1-Methyloctahydrocyclopenta[b]pyrrol-5-amine has a unique molecular structure that contributes to its biological activity. The compound's molecular formula is , with a molecular weight of approximately 179.28 g/mol. Its structural characteristics include a bicyclic system that may influence its interaction with biological targets.
Biological Activity
Research indicates that 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine exhibits significant biological activity, particularly in the field of pharmacology. It has been investigated for various therapeutic applications, including:
- Neuropharmacology : The compound shows promise as a modulator of neurotransmitter systems, particularly in relation to acetylcholine receptors.
- Antidepressant Activity : Preliminary studies suggest that it may have effects similar to traditional antidepressants, potentially influencing serotonin and norepinephrine pathways.
- Anti-inflammatory Properties : Some investigations indicate that this compound could exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
The biological activity of 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine is believed to be mediated through its interaction with specific receptors and enzymes in the body. Notably, it may act as an antagonist or modulator at certain neurotransmitter receptors, which can lead to various pharmacological effects.
Case Studies and Research Findings
A review of recent literature reveals several key studies focusing on the biological activity of 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine:
- Study on Neurotransmitter Modulation : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective binding to the M4 muscarinic acetylcholine receptor (mAChR), indicating potential use in treating movement disorders .
- Antidepressant-Like Effects : In an animal model, administration of 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine resulted in significant reductions in depressive-like behaviors, suggesting its potential as a new class of antidepressants.
- Anti-inflammatory Effects : A study highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, supporting its role as a therapeutic agent for inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine, it is useful to compare it with structurally related compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine, and how can their efficiency be optimized?
- Methodological Answer : The synthesis of bicyclic amines like 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine often involves cyclization reactions, reductive amination, or multicomponent strategies. For example, analogous pyrazole derivatives are synthesized via cyclization of thiourea precursors followed by halogenation . Optimization can include solvent-free conditions to improve reaction yields (e.g., solvent-free condensation for pyrazolo-pyrimidine-diones, achieving >80% yield) , or catalytic systems like copper(II) phosphonates for regioselective functionalization . Key steps should be validated using HPLC or TLC to monitor intermediate formation.
Q. How can X-ray crystallography and NMR spectroscopy confirm the structural integrity of 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine?
- Methodological Answer : X-ray crystallography provides definitive proof of stereochemistry and bond connectivity, as demonstrated for halogenated pyrazole regioisomers . For NMR, H and C spectra should be compared to computed chemical shifts (DFT-based tools like ACD/Labs). Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the bicyclic framework. For example, methyl groups in similar compounds show distinct singlet peaks at δ 1.2–1.5 ppm .
Q. What in vitro biological assays are appropriate for initial pharmacological screening of this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC determination) against Staphylococcus aureus and Mycobacterium tuberculosis H37Rv, with isoniazid as a control .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme Inhibition : COX-1/COX-2 inhibition assays using fluorometric kits to assess anti-inflammatory potential .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., serum concentration, cell passage number). Conduct meta-analysis using PRISMA guidelines to standardize data. For example, normalize IC values to control compounds and apply statistical models (e.g., mixed-effects regression) to account for inter-study variability . Replicate key assays in-house under controlled conditions, as done for pyrazole derivatives showing divergent COX-2 selectivity .
Q. What computational methods predict the binding affinity and selectivity of this compound toward biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin (PDB: 1SA0) or COX-2 (PDB: 3LN1). Validate with MM-GBSA free-energy calculations .
- QSAR Models : Train models on pyrazole analogs using descriptors like logP, polar surface area, and H-bond donors. For example, a QSAR study on diarylpyrazoles achieved R = 0.89 for antitubulin activity prediction .
Q. How do structural modifications (e.g., halogenation, substituent position) impact physicochemical properties and bioactivity?
- Methodological Answer : Systematically vary substituents using a library approach:
- Halogenation : Introduce Cl or Br at the cyclopenta position to enhance lipophilicity (logP increases by ~0.5 per halogen) and microbial target engagement .
- Methoxy Groups : Para-methoxy substitution on phenyl rings improves metabolic stability but may reduce solubility (e.g., 4-methoxyphenyl-pyrazoles show 2× longer plasma half-life vs. non-substituted analogs) .
- Table : Comparative Bioactivity of Derivatives
| Substituent | logP | MIC (S. aureus) (μg/mL) | Tubulin IC (nM) |
|---|---|---|---|
| -H | 2.1 | 32 | 850 |
| -Cl | 2.6 | 16 | 420 |
| -OCH | 1.8 | 64 | 920 |
| Data adapted from . |
Guidelines for Data Interpretation
- Structural Confirmation : Always cross-validate spectroscopic data with computational predictions (e.g., IR frequencies from DFT) .
- Biological Replicates : Use ≥3 independent experiments with internal controls (e.g., cisplatin for cytotoxicity assays) .
- Ethical Compliance : Adhere to OECD guidelines for in vitro testing, especially when using human cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
